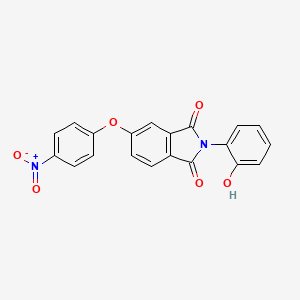![molecular formula C18H20BrN3O2 B11558366 3-(3-bromophenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B11558366.png)
3-(3-bromophenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound Description: 3-(3-bromophenoxy)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide is a chemical compound with the molecular formula CHBrNS.
Structure: The compound consists of a triazole ring with a bromophenoxy group and a dimethylamino-substituted benzylidene moiety . (See the structure on .)
Preparation Methods
Industrial Production: Information regarding industrial-scale production methods is limited due to its rarity and uniqueness.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation could involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products: The major products formed during these reactions would vary based on the specific reaction type.
Scientific Research Applications
Chemistry: Researchers might explore its reactivity, coordination chemistry, and potential ligand properties.
Biology and Medicine: Investigations into its biological activity, such as antimicrobial or antitumor effects, could be relevant.
Industry: Its applications in materials science, catalysis, or drug development are areas of interest.
Mechanism of Action
Targets and Pathways: Unfortunately, detailed information on its mechanism of action remains elusive. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: The compound’s unique combination of functional groups (bromophenoxy, dimethylamino, and triazole) sets it apart.
Similar Compounds: While I don’t have a specific list, related compounds might include other triazole derivatives or hydrazides.
Properties
Molecular Formula |
C18H20BrN3O2 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
3-(3-bromophenoxy)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]propanamide |
InChI |
InChI=1S/C18H20BrN3O2/c1-22(2)16-8-6-14(7-9-16)13-20-21-18(23)10-11-24-17-5-3-4-15(19)12-17/h3-9,12-13H,10-11H2,1-2H3,(H,21,23)/b20-13+ |
InChI Key |
WKJBQXUREWQQGF-DEDYPNTBSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CCOC2=CC(=CC=C2)Br |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CCOC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6-bromo-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11558286.png)
![5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11558287.png)
![N'-[(E)-[2-(2-Ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B11558291.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-butylphenoxy)acetohydrazide](/img/structure/B11558295.png)

![N'-[(E)-(3-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11558300.png)
![2-({(E)-[17-(4-ethoxyphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylidene}amino)benzoic acid (non-preferred name)](/img/structure/B11558306.png)
![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11558314.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethylphenol](/img/structure/B11558322.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol](/img/structure/B11558325.png)
![N'-[(E)-(2-Chlorophenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B11558329.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11558330.png)
![N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11558333.png)
![ethyl 6-bromo-2-[(cyclohexylamino)methyl]-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11558334.png)
